molecular formula C22H23NO5 B2993993 (2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid CAS No. 2382395-38-0

(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid

Cat. No.: B2993993
CAS No.: 2382395-38-0
M. Wt: 381.428
InChI Key: PBBIOWUDRSSAPP-XOBRGWDASA-N
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Description

Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .


Molecular Structure Analysis

The Fmoc group consists of a fluorene group (a three-ring aromatic system) attached to a carbamate functionality. The carbamate is linked to the amino acid via an oxygen atom .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, typically using piperidine. This allows the free amine to react with the next amino acid in the sequence .


Physical and Chemical Properties Analysis

Fmoc-protected amino acids are typically solid at room temperature. They are sensitive to moisture and should be stored under inert gas .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is an essential tool in peptide synthesis, providing a means to protect amino groups during the assembly of peptide chains. Gioeli and Chattopadhyaya (1982) highlighted its utility for hydroxy-group protection in conjunction with various acid- and base-labile protecting groups, demonstrating its compatibility with sensitive functional groups and diverse peptide synthesis strategies (Gioeli & Chattopadhyaya, 1982). This flexibility is crucial for synthesizing complex peptides and proteins with precise sequences and structures.

Material Science

In material science, the Fmoc group has been employed in the synthesis of molecular wires and optoelectronic materials. Wang et al. (2006) explored the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, showcasing the potential of Fmoc-protected intermediates in creating materials with desirable electronic and photophysical properties (Wang et al., 2006). These materials have applications in organic electronics, photonics, and as components in molecular electronics.

Chemical Synthesis and Drug Development

Moreover, Fmoc-protected intermediates are instrumental in synthesizing complex organic molecules and potential drug candidates. Dotsenko et al. (2019) discussed the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using Fmoc-protected intermediates, highlighting their relevance as drug precursors or ligands (Dotsenko et al., 2019). These derivatives can be foundational in developing new therapeutic agents by providing a versatile scaffold for medicinal chemistry.

Mechanism of Action

In the context of peptide synthesis, the Fmoc group serves to protect the amine group of amino acids, preventing it from reacting until the appropriate step in the synthesis .

Safety and Hazards

Fmoc-protected amino acids can be irritants and should be handled with care. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The use of Fmoc-protected amino acids is a well-established method in peptide synthesis. Future research may focus on improving the efficiency of these syntheses or developing new protecting groups with advantageous properties .

Properties

IUPAC Name

(2S,6S)-6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)20-11-5-6-14(28-20)12-23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBIOWUDRSSAPP-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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